molecular formula C20H20N2O4S2 B2915700 N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide CAS No. 883648-63-3

N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide

Cat. No.: B2915700
CAS No.: 883648-63-3
M. Wt: 416.51
InChI Key: ARAOHGIHUKEKDO-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an amine and a carboxylic acid derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.

    Aromatic amides: Compounds with similar amide linkages and aromatic structures.

Uniqueness

N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-3-26-15-12-13(8-9-14(15)25-2)18(21-19(23)16-6-4-10-27-16)22-20(24)17-7-5-11-28-17/h4-12,18H,3H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAOHGIHUKEKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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